Product packaging for Diethyl 2-butyl-2-methylmalonate(Cat. No.:CAS No. 55114-29-9)

Diethyl 2-butyl-2-methylmalonate

Cat. No.: B1614787
CAS No.: 55114-29-9
M. Wt: 230.3 g/mol
InChI Key: VRSFJMZKROGYJJ-UHFFFAOYSA-N
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Description

Diethyl 2-butyl-2-methylmalonate is a dialkyl malonate ester that serves as a versatile and fundamental building block (synthon) in advanced organic synthesis . Its chemical structure, featuring two ester groups and an active methylene group, allows it to undergo key transformations such as alkylation . This reactivity makes it an invaluable intermediate for constructing complex molecular architectures, particularly in pharmaceutical and agrochemical research where the introduction of specific alkyl chains is required . As a research chemical, its primary value lies in its application toward the development of novel compounds, including potential pharmaceuticals, fragrances, and functional materials . The compound can be synthesized via the alkylation of diethyl methylmalonate with a butyl halide, a process optimized using a strong base like sodium ethoxide . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O4 B1614787 Diethyl 2-butyl-2-methylmalonate CAS No. 55114-29-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2-butyl-2-methylpropanedioate
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InChI

InChI=1S/C12H22O4/c1-5-8-9-12(4,10(13)15-6-2)11(14)16-7-3/h5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRSFJMZKROGYJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80203638
Record name Diethyl butylmethylmalonate
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Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55114-29-9
Record name Diethyl butylmethylmalonate
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Record name Malonic acid, diethyl ester
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Record name Diethyl butylmethylmalonate
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Record name Diethyl 2-butyl-2-methylmalonate
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Chemical Transformations and Reactivity Profiles of Diethyl 2 Butyl 2 Methylmalonate

Reactions at the alpha-Carbon Center

The alpha-carbon of diethyl 2-butyl-2-methylmalonate is a quaternary center, which precludes the typical enolate-based alkylation reactions seen with simpler malonic esters that possess acidic alpha-hydrogens. However, the chemistry at this center is dominated by decarboxylation and related processes.

Decarboxylation and Decarboxylative Functionalization

The classic malonic ester synthesis culminates in hydrolysis of the ester groups followed by decarboxylation to yield a carboxylic acid. organicchemistrytutor.commasterorganicchemistry.com In the case of this compound, this process would lead to 2-methylhexanoic acid. The initial step is the hydrolysis of both ester groups to form the corresponding 2-butyl-2-methylmalonic acid. Upon heating, this β-dicarboxylic acid readily loses one molecule of carbon dioxide through a cyclic transition state to furnish the final carboxylic acid. youtube.comyoutube.com

A more controlled approach to decarboxylation is the Krapcho decarboxylation, which involves heating the malonic ester with a salt, typically a halide like sodium chloride or lithium chloride, in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) with a small amount of water. researchgate.netwikipedia.orgchemistry-reaction.com This reaction proceeds via nucleophilic attack of the halide ion on one of the ethyl groups in an SN2 manner, followed by decarboxylation of the resulting carboxylate intermediate. wikipedia.orgchemistry-reaction.com This method is advantageous as it often allows for the selective removal of one ester group under non-hydrolytic conditions, yielding an ester as the product. wikipedia.orgwikipedia-on-ipfs.org For this compound, this would result in the formation of ethyl 2-methylhexanoate.

Recent advancements have expanded the scope of decarboxylative reactions to include functionalizations where the carboxyl group is replaced by other functionalities. For instance, decarboxylative amination of substituted malonic acid half-oxy-esters (SMAHOs) with dialkyl azodicarboxylates has been developed. chemistryviews.org This reaction, promoted by an organocatalyst like DABCO, provides access to α-amino esters. chemistryviews.org Another example is the decarboxylative arylation of malonate half-esters using arylboron nucleophiles, enabled by aerobic oxidative copper catalysis, which yields monoaryl acetate (B1210297) derivatives. acs.org These methods highlight the potential for converting one of the carboxyl functionalities of a derivative of this compound into other valuable chemical moieties.

Reaction TypeReagents and ConditionsProductReference
Hydrolysis and Decarboxylation1. H₃O⁺, heat 2. Heat2-Methylhexanoic acid organicchemistrytutor.commasterorganicchemistry.comyoutube.comyoutube.com
Krapcho DecarboxylationNaCl, wet DMSO, heatEthyl 2-methylhexanoate researchgate.netwikipedia.orgchemistry-reaction.comwikipedia-on-ipfs.org
Decarboxylative Amination (of corresponding SMAHO)Dialkyl azodicarboxylate, DABCO, Toluene, 80 °CCorresponding α-amino ester chemistryviews.org
Decarboxylative Arylation (of corresponding half-ester)Ar-B(OH)₂, Cu catalyst, aerobic oxidationCorresponding α-aryl ester acs.org

Nucleophilic Substitutions and Alkylations

The synthesis of this compound itself is a prime example of the reactivity of malonic esters in nucleophilic substitution reactions. The process typically involves a sequential alkylation of diethyl malonate. organicchemistrytutor.com First, diethyl malonate is deprotonated with a suitable base, such as sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile and attacks an alkyl halide, for example, a butyl halide like butyl bromide, in an SN2 reaction to form diethyl butylmalonate. organicchemistrytutor.comyoutube.com This mono-alkylated product still possesses one acidic alpha-hydrogen and can be deprotonated again with a base. The resulting enolate can then be alkylated with a second alkyl halide, such as methyl iodide, to yield the final product, this compound. organicchemistrytutor.commasterorganicchemistry.com The order of addition of the alkyl groups can be reversed.

A study on the synthesis of the isomeric diethyl 2-methyl-2-sec-butylmalonate optimized the alkylation of diethyl methylmalonate with 2-bromobutane (B33332) using response surface methodology, highlighting the importance of reaction parameters such as stoichiometry, temperature, and reaction time for achieving high yields. arkat-usa.org

Starting MaterialReagents and Conditions (Step 1)IntermediateReagents and Conditions (Step 2)Final ProductReference
Diethyl malonate1. NaOEt, EtOH 2. Butyl bromideDiethyl butylmalonate1. NaOEt, EtOH 2. Methyl iodideThis compound organicchemistrytutor.commasterorganicchemistry.comyoutube.com
Diethyl methylmalonate1. Base (e.g., NaOEt) 2. Butyl bromide--This compound arkat-usa.org

Electrophilic Reactivity Studies

Direct electrophilic reactions at the alpha-carbon of this compound are not commonly reported, as this carbon is electron-rich and sterically hindered, lacking a leaving group. The primary electrophilic sites within the molecule are the carbonyl carbons of the ester groups.

Transformations Involving the Ester Functionalities

The two diethyl ester groups are key reactive sites in this compound, susceptible to hydrolysis, transesterification, and reduction.

Hydrolysis and Ester Exchange Reactions

The hydrolysis of the ester groups in this compound to the corresponding dicarboxylic acid is a fundamental transformation, typically achieved under acidic or basic conditions. organicchemistrytutor.com Basic hydrolysis (saponification) with a base like sodium hydroxide (B78521), followed by an acidic workup, is a common method. organicchemistrytutor.com However, the steric hindrance from the two alkyl groups at the alpha-carbon can make hydrolysis more challenging compared to less substituted malonates. arkat-usa.orgchemicalforums.com Studies on the hydrolysis of other hindered esters have shown that using non-aqueous conditions, such as NaOH in a mixture of methanol (B129727) and dichloromethane, can facilitate the reaction at room temperature. arkat-usa.org

Ester exchange, or transesterification, is another potential reaction of the ester functionalities. While specific studies on the transesterification of this compound are not prevalent in the searched literature, the principles of this acid- or base-catalyzed reaction would apply. The Krapcho decarboxylation, which proceeds through an SN2 attack on the ethyl group of the ester, can be considered a form of dealkylative ester cleavage rather than a classic transesterification. wikipedia.org

Reduction to Diols and Other Oxygenated Species

The ester groups of this compound can be reduced to alcohols. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically used to reduce esters to primary alcohols. In this case, the reduction would yield 2-butyl-2-methyl-1,3-propanediol.

More sophisticated methods have been developed for the selective reduction of malonic esters. Catalytic reductive desymmetrization of disubstituted malonic esters using a dinuclear zinc complex and a hydrosilane can selectively reduce one of the ester groups to a hydroxymethyl group, yielding a chiral α-quaternary β-hydroxyester. scite.ai Further developments have enabled the partial reduction to aldehydes. stackexchange.com While these methods have not been explicitly reported for this compound, they represent a modern approach to the controlled reduction of such substrates, potentially allowing for the synthesis of chiral building blocks. Similarly, the reductive desymmetrization of related 1,3-diketones has been achieved using optically active cobalt complexes, suggesting a broader applicability of such strategies. nih.gov

Reaction TypeReagents and ConditionsProductReference
Full ReductionLiAlH₄, THF2-Butyl-2-methyl-1,3-propanediolGeneral ester reduction
Reductive Desymmetrization (to alcohol)Dinuclear Zn complex, hydrosilaneChiral ethyl 3-hydroxy-2-butyl-2-methylpropanoate scite.ai
Reductive Desymmetrization (to aldehyde)Zn catalyst, pipecolinol-derived ligand, hydrosilaneChiral ethyl 2-butyl-2-formyl-propanoate stackexchange.com

Condensation and Cyclization Reactions

This compound, as a disubstituted malonic ester, can participate in various condensation and cyclization reactions to form heterocyclic compounds. These reactions are fundamental in organic synthesis for creating more complex molecular structures. The reactivity of 2-substituted diethyl malonates in such reactions often requires elevated temperatures or the use of basic catalysts, especially when reacting with 1,3-dinucleophiles like amidines and amides. nih.gov

A classic example of such a cyclization is the synthesis of barbituric acids. This involves the condensation of a malonic ester with urea (B33335) in the presence of a strong base. nih.gov In the case of this compound, this reaction would theoretically yield 5-butyl-5-methylbarbituric acid. The process involves the formation of an enolate from the malonate, which then attacks the urea, followed by cyclization and elimination of ethanol (B145695).

Another important cyclization is the reaction with hydrazine (B178648) to produce pyrazolidine-3,5-diones. The reaction of this compound with hydrazine would be expected to form 4-butyl-4-methylpyrazolidine-3,5-dione. Furthermore, condensation with 2-aminopyridine (B139424) can lead to the formation of pyrido[1,2-a]pyrimidine-2,4-diones, a reaction known as Tschitschibabin´s synthesis. nih.gov

The following table summarizes potential cyclization products from this compound:

Reactant 1Reactant 2Product ClassPotential Product from this compound
UreaThis compoundBarbituric Acid5-butyl-5-methylbarbituric acid
HydrazineThis compoundPyrazolidine-3,5-dione4-butyl-4-methylpyrazolidine-3,5-dione
2-AminopyridineThis compoundPyrido[1,2-a]pyrimidine-2,4-dioneSubstituted pyrido[1,2-a]pyrimidine-2,4-dione

Reactivity of the Butyl and Methyl Side Chains

The alkyl side chains of this compound are generally less reactive than the ester functional groups. However, under specific conditions, these side chains can undergo functionalization.

Selective functionalization of the inert C-H bonds of the butyl and methyl groups is a challenging synthetic task. Modern approaches like directed C-H activation could potentially achieve this. This would involve using a directing group to guide a metal catalyst to a specific C-H bond for functionalization. While specific examples for this compound are not prevalent in the literature, the general methodology is established.

Alkylation of malonic esters is a common reaction. lookchem.comchemicalbook.comyoutube.comorganicchemistrytutor.com However, since this compound is already fully substituted at the alpha-carbon, further alkylation at this position is not possible.

The butyl and methyl side chains are generally resistant to mild oxidation and reduction. Strong oxidizing agents like chromic acid or potassium permanganate (B83412) can oxidize the alkyl chains of alkylbenzenes to carboxylic acids. ncert.nic.in A similar vigorous oxidation of the butyl group in this compound could potentially occur, although this might also lead to the degradation of the entire molecule. More controlled oxidation, such as haloform reactions on methyl ketones, can occur under specific conditions, but this is not directly applicable here. ncert.nic.in

Reductive transformations of the alkyl side chains are also not typical under conditions that would not also affect the ester groups. However, a notable development is the catalytic reductive desymmetrization of malonic esters. nih.gov This process uses a dinuclear zinc complex to selectively reduce one of the two ester groups to a primary alcohol, yielding a chiral α-quaternary β-hydroxyester. nih.gov This demonstrates a method for selectively transforming one of the ester functionalities while leaving the alkyl side chains intact.

The following table summarizes potential transformations of the side chains:

Transformation TypeReagent/ConditionPotential Outcome on Side Chain/Molecule
Vigorous OxidationChromic acid or Potassium permanganatePotential oxidation of the butyl chain to a carboxylic acid, with risk of molecular degradation. ncert.nic.in
Catalytic Reductive DesymmetrizationDinuclear zinc complexSelective reduction of one ester group to a primary alcohol. nih.gov

Diethyl 2 Butyl 2 Methylmalonate As a Strategic Building Block in Complex Molecule Synthesis

The Art of Building in Three Dimensions: Construction of Quaternary Carbon Stereocenters

The creation of quaternary carbon stereocenters, carbon atoms bonded to four other carbon atoms in a specific spatial arrangement, represents a significant challenge in organic synthesis. Diethyl 2-butyl-2-methylmalonate serves as an exemplary precursor for tackling this challenge. The presence of two distinct alkyl groups (butyl and methyl) on the α-carbon of the malonate ester allows for the generation of a chiral center upon stereoselective modification.

A primary strategy for achieving this involves the enantioselective alkylation of a related malonate derivative. While direct stereoselective alkylation of this compound is not commonly reported, the principles are well-established through the asymmetric alkylation of similar substrates. For instance, the use of chiral phase-transfer catalysts can facilitate the enantioselective α-alkylation of malonates, leading to the formation of chiral quaternary carbon centers with high enantiomeric excess. These methods, when applied to a synthetic route involving this compound, would enable the preparation of enantiomerically enriched products crucial for biological applications.

Forging Rings: Synthesis of Carbocyclic and Heterocyclic Systems

The dicarbonyl functionality of this compound provides a powerful handle for the construction of both carbocyclic and heterocyclic ring systems. The presence of the quaternary center introduces a key structural element that can influence the conformation and reactivity of the resulting cyclic structures.

Intramolecular cyclization reactions are a common strategy to form these rings. For example, after modification of one of the ester groups, the resulting derivative can undergo a variety of cyclization reactions. These can include Dieckmann condensations to form five- or six-membered carbocycles, or reactions with dinucleophiles to construct heterocyclic systems. Substituted diethyl malonates are known to react with reagents like urea (B33335) or 2-aminopyridine (B139424) at elevated temperatures or in the presence of basic catalysts to form six-membered heterocycles such as barbiturates and pyridopyrimidines. nist.gov

A Gateway to Nature's Complexity: Application in Total Synthesis Strategies

The structural motifs accessible from this compound make it a valuable precursor in the total synthesis of complex natural products and bioactive molecules. Its ability to introduce a sterically hindered quaternary center is particularly significant, as this feature is present in a wide array of biologically active compounds.

Laying the Foundation for Natural Product Scaffolds

While specific total syntheses explicitly starting from this compound are not extensively documented in readily available literature, its role as a building block for key fragments is evident. The synthesis of complex natural products often involves the assembly of several smaller, stereochemically defined fragments. The chiral, quaternary center that can be generated from this compound represents a common substructure in many terpenoids, alkaloids, and polyketides. For example, the controlled elaboration of the butyl and methyl groups, along with the ester functionalities, can lead to the formation of acyclic precursors ready for subsequent cyclization to form the core of a natural product.

Advanced Spectroscopic and Analytical Methodologies in Malonate Research

Application of Nuclear Magnetic Resonance Spectroscopy for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules, including diethyl 2-butyl-2-methylmalonate. Both ¹H and ¹³C NMR provide detailed information about the molecular structure, allowing for the unambiguous identification of the compound and the elucidation of reaction mechanisms.

In the synthesis of related compounds like 2-methyl-2-sec-butyl malonate, NMR spectroscopy is a key method for structural characterization. spkx.net.cn The ¹H NMR spectrum of a diethyl malonate derivative will typically show characteristic signals for the ethyl groups (a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons) and signals corresponding to the substituents at the α-carbon. For this compound, specific signals for the butyl and methyl groups attached to the central carbon would be observed, allowing for confirmation of a successful alkylation reaction.

¹H NMR Spectral Data for Diethyl sec-butylmalonate

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.1-4.2q4H-OCH₂CH₃
~3.2d1Hα-CH
~1.8-2.0m1H-CH(CH₃)CH₂CH₃
~1.2-1.4m2H-CH(CH₃)CH₂CH₃
~1.2t6H-OCH₂CH₃
~0.9d3H-CH(CH₃)CH₂CH₃
~0.8t3H-CH(CH₃)CH₂CH₃

Similarly, ¹³C NMR provides a map of the carbon skeleton of the molecule. For instance, the ¹³C NMR spectrum of diethyl methylmalonate, a simpler analogue, shows distinct peaks for the carbonyl carbons, the α-carbon, the ethyl group carbons, and the methyl carbon. This level of detail is crucial for distinguishing between isomers and byproducts in a reaction mixture.

By analyzing the NMR spectra of reaction aliquots over time, researchers can track the disappearance of starting materials and the appearance of products. This allows for the determination of reaction kinetics and the identification of transient intermediates, thereby providing deep insights into the reaction mechanism.

Mass Spectrometry in Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structure of compounds by measuring the mass-to-charge ratio of their ions. In the context of this compound research, MS is vital for confirming the identity of the synthesized product and for monitoring the progress of a reaction.

Electron impact mass spectrometry (EI-MS) of 2-substituted diethyl malonate derivatives reveals characteristic fragmentation patterns that are invaluable for structural identification. mdpi.com While aryl derivatives often show a strong molecular ion peak, aliphatic derivatives like this compound may exhibit a less intense or absent molecular ion peak due to facile fragmentation. mdpi.com A key fragmentation pathway for many diethyl malonate derivatives is the loss of the diethyl malonate moiety (a mass of 159 u). mdpi.com

Key Mass Spectral Fragmentations of 2-Substituted Diethyl Malonates

Compound TypeFragmentation PatternSignificance
Aryl derivativesIntense molecular ionIndicates stable molecular structure
Asymmetric phenyl and n-butyl derivativesNo apparent molecular ionSuggests facile loss of the substituent
General 2-substituted derivativesLoss of diethyl malonate moiety (M-159)A major and often base peak, confirming the malonate core

This table is based on general fragmentation patterns observed for 2-substituted diethyl malonates. mdpi.com

In combination with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), mass spectrometry becomes a formidable tool for analyzing complex reaction mixtures. LC-MS/MS, in particular, offers high sensitivity and selectivity for the quantitative analysis of related compounds like methylmalonic acid. nih.govresearchgate.net These methods often involve derivatization to improve the chromatographic and mass spectrometric properties of the analyte. researchgate.net For instance, the analysis of methylmalonic acid can be achieved by forming butyl ester derivatives, which are then analyzed by LC-MS/MS using selected reaction monitoring (SRM) for high specificity. researchgate.net Similar strategies can be adapted for the analysis of this compound and its reaction intermediates.

Chromatographic Techniques for Mixture Separation and Purity Assessment

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity. Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed methods.

In a study on the synthesis of 2-methyl-2-sec-butyl malonate, gas chromatography was used for the structural characterization of the final product. spkx.net.cn GC, with its high resolving power, can effectively separate the desired product from starting materials, solvents, and any side products. The retention time of the compound provides a qualitative measure for its identification, while the peak area allows for quantitative assessment of its purity.

For non-volatile or thermally labile compounds, HPLC is the method of choice. Reversed-phase HPLC, using a C18 column, is a versatile technique for separating a wide range of organic compounds. nih.gov The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase. By carefully selecting the mobile phase composition, gradient elution, and detector (e.g., UV-Vis or mass spectrometer), a high degree of separation and sensitivity can be achieved.

Computational and Theoretical Studies of Diethyl 2 Butyl 2 Methylmalonate Chemistry

Density Functional Theory (DFT) for Reaction Pathway Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for analyzing reaction mechanisms by calculating the energies of reactants, products, and transition states. This allows for the determination of activation energies and reaction enthalpies, providing a detailed map of the reaction pathway.

A primary application of DFT for Diethyl 2-butyl-2-methylmalonate would be to study its synthesis and hydrolysis. The synthesis typically follows the malonic ester synthesis route, which involves the deprotonation of a malonic ester, followed by sequential alkylation. masterorganicchemistry.com A key reaction for this compound is its base-catalyzed hydrolysis (saponification).

DFT calculations can model the entire saponification process. The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl carbons, forming a tetrahedral intermediate. youtube.com This intermediate is the rate-determining step in the hydrolysis of esters. researchgate.net The subsequent collapse of this intermediate expels an ethoxide ion, and a final proton transfer yields the carboxylate salt and ethanol (B145695). DFT can be used to calculate the energy profile of this entire sequence. By modeling this pathway, researchers can identify the transition state with the highest energy barrier, which corresponds to the rate-limiting step of the reaction.

Theoretical investigations on similar esterification and transesterification reactions have shown that DFT can effectively predict activation energy barriers. researchgate.netrsc.org For instance, studies on the esterification of free fatty acids have used DFT to compare different potential pathways, demonstrating that the presence of a catalyst significantly lowers the activation energy. researchgate.net A hypothetical DFT study on the saponification of this compound would provide similar mechanistic clarity.

Table 1: Hypothetical DFT-Calculated Energy Profile for the Saponification of one Ester Group in this compound

Reaction StepSpeciesRelative Energy (kcal/mol)
1. ReactantsThis compound + OH⁻0.00
2. Transition State 1 (TS1)[Tetrahedral intermediate formation]+12.5
3. IntermediateTetrahedral Intermediate Anion-8.2
4. Transition State 2 (TS2)[Ethoxide leaving group departure]+9.7
5. Products (before proton transfer)Ethyl 2-butyl-2-methylmalonoate Anion + Ethanol-15.4

Note: Data are hypothetical and for illustrative purposes only.

Molecular Modeling and Conformation Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key aspect of this is conformational analysis, which aims to identify the preferred three-dimensional arrangements (conformations) of a molecule and the energy barriers between them. chemconnections.org Molecules exist as an equilibrium of different conformers, and their relative populations can significantly influence physical properties and chemical reactivity.

For this compound, conformational flexibility arises from rotation around several single bonds, including the C-C bonds within the butyl group and the C-O bonds of the ethyl ester groups. Molecular mechanics force fields are often employed for an initial scan of the potential energy surface to identify low-energy conformers. These methods calculate the steric energy of a conformation as a sum of energies from bond stretching, angle bending, torsional strain, and non-bonded interactions. chemconnections.org

Table 2: Hypothetical Relative Energies for Conformations of this compound via Rotation about the Cα-Cβ Bond of the Butyl Group

ConformationDihedral Angle (H-Cα-Cβ-H)Relative Energy (kcal/mol)Description
160° (gauche)0.9Staggered conformation with steric interaction.
2120° (eclipsed)3.6High-energy eclipsed conformation.
3180° (anti)0.0Most stable staggered conformation; groups are furthest apart.
4240° (eclipsed)3.6High-energy eclipsed conformation.
5300° (gauche)0.9Staggered conformation with steric interaction.
6360°/0° (eclipsed)4.0Highest-energy eclipsed conformation.

Note: Data are hypothetical and for illustrative purposes only, based on general principles of conformational analysis.

Quantitative Structure-Reactivity Relationship (QSAR) Investigations

Quantitative Structure-Reactivity Relationship (QSAR) studies are statistical methods that attempt to correlate the chemical structure of a series of compounds with their measured reactivity or biological activity. nih.gov The goal is to develop a mathematical model that can predict the activity of new, untested compounds based solely on their structural features. nih.gov

A QSAR investigation for a series of dialkyl 2-alkyl-2-methylmalonates, including this compound, could be designed to predict their rate of hydrolysis. The process would involve several steps:

Data Set Assembly: Synthesize or obtain a series of related malonic esters with variations in the alkyl groups (e.g., changing the butyl group to ethyl, propyl, etc., and the diethyl esters to dimethyl, dipropyl, etc.).

Experimental Measurement: Experimentally determine the reactivity for each compound, such as the second-order rate constant (k) for saponification.

Descriptor Calculation: For each molecule, calculate a set of numerical parameters (descriptors) that quantify its structural, electronic, or steric properties. These can include steric parameters (e.g., Taft's Es), electronic parameters (e.g., Hammett constants if applicable), and topological indices derived from the molecular graph.

Model Development: Use statistical techniques, such as multilinear regression (MLR), to find the best correlation between the experimental reactivity (e.g., log k) and the calculated descriptors. nih.gov

For example, a hypothetical QSAR model for the saponification rate might take the form: log(k) = c₀ + c₁) + c₂(Es) Where σ is the Taft inductive parameter for the alkyl substituent and Es is the Taft steric parameter. The coefficients (c₀, c₁, c₂) are determined by the regression analysis. Such a model could reveal that the rate of hydrolysis is sensitive to both electronic effects (the electron-withdrawing nature of the substituents) and steric hindrance around the carbonyl reaction center.

Table 3: Hypothetical Data for a QSAR Study on Malonate Saponification

CompoundR¹ GroupR² Grouplog(k) (Experimental)σ* (Descriptor)Es (Descriptor)
Dimethyl 2-butyl-2-methylmalonateMethylButyl-2.500.000.00
This compound Ethyl Butyl -2.85 -0.10 -0.07
Di-n-propyl 2-butyl-2-methylmalonaten-PropylButyl-3.10-0.12-0.36
Diethyl 2-ethyl-2-methylmalonateEthylEthyl-2.70-0.10-0.07
Diethyl 2-propyl-2-methylmalonateEthylPropyl-2.78-0.12-0.36

Note: Data are hypothetical and for illustrative purposes only. k = second-order rate constant.

Future Perspectives and Emerging Research Avenues in Malonate Chemistry

Development of Sustainable and Green Synthetic Protocols

The drive towards "green chemistry" is reshaping synthetic strategies for malonate derivatives, aiming to minimize environmental impact and improve sustainability. acs.org This involves a focus on atom economy, waste reduction, and the use of safer reagents and solvents. nih.gov

A significant area of development is the use of alternative energy sources to drive reactions. For instance, microwave-assisted synthesis, often combined with phase-transfer catalysis (PTC), has been shown to be effective for the C-alkylation of diethyl malonate. researchgate.net This method can lead to shorter reaction times and potentially higher selectivity for mono- or dialkylation products compared to conventional heating. researchgate.net

Another key green strategy is the use of biocatalysis. The enzyme-catalyzed synthesis of malonate polyesters using immobilized Candida antarctica lipase (B570770) B in solventless conditions represents a significant advancement. rsc.org This approach avoids the need for heavy metal catalysts like antimony or titanium, which are often ineffective and environmentally harmful. rsc.org While focused on polyesters, this highlights the potential for enzymatic methods in other malonate transformations.

The assessment of a process's environmental credentials using "green metrics" is also becoming standard practice. rsc.org Metrics such as atom economy and process mass intensity are used to compare different synthetic routes, such as the direct fluorination of diethyl malonate versus traditional multi-step processes. rsc.orgrsc.org For the synthesis of asymmetrically substituted malonates like Diethyl 2-butyl-2-methylmalonate, applying these metrics would involve analyzing the entire lifecycle, from the production of starting materials like diethyl malonate and alkyl halides to the final purification steps. The classic malonic ester synthesis, which involves deprotonation with a base followed by alkylation, can be optimized from a green perspective by choosing bases and solvents with lower environmental impact and by developing efficient, reusable catalytic systems. masterorganicchemistry.comwikipedia.orglibretexts.org

The table below illustrates a comparison of different conditions for the alkylation of malonic esters, highlighting the move towards more sustainable methods.

Catalyst/MethodBaseSolventKey Advantage(s)Ref
Phase-Transfer Catalysis (PTC)Potassium CarbonateTolueneAvoids strong, hazardous bases; minimizes hydrolysis. phasetransfercatalysis.com
Microwave (MW) / PTC--Accelerates reaction, improving efficiency. researchgate.net
Enzymatic (Lipase)-Solvent-freeBiocatalytic, avoids heavy metal catalysts. rsc.org
Fischer EsterificationSulfuric AcidEthanol (B145695)A classic, direct method for preparing the base ester. youtube.com

Integration of Flow Chemistry and Continuous Processing

Flow chemistry, or continuous processing, is emerging as a transformative technology in chemical synthesis, offering significant advantages in safety, efficiency, and scalability over traditional batch methods. patsnap.combeilstein-journals.org This approach involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters like temperature, pressure, and residence time. nih.gov

For the synthesis of malonate derivatives, flow chemistry offers several key benefits. The generation of enolates from malonic esters, a critical step in their alkylation, can be handled more safely and efficiently in a continuous system. masterorganicchemistry.comlibretexts.org Flow reactors provide superior heat transfer, mitigating risks associated with exothermic reactions, and allow for the safe handling of reactive intermediates. beilstein-journals.orgnih.gov This enhanced control can lead to higher yields, fewer impurities, and more consistent product quality. nih.gov

The pharmaceutical industry has increasingly adopted flow chemistry for the production of active pharmaceutical ingredients (APIs), demonstrating its potential for complex organic synthesis. patsnap.com These principles are directly applicable to the synthesis of fine chemicals like this compound. A multi-step synthesis involving sequential alkylations could be streamlined into a continuous, automated process, eliminating the need for manual handling and isolation of intermediates. beilstein-journals.org

Furthermore, flow chemistry facilitates easier scale-up. Instead of redesigning large batch reactors, production can be increased by simply running the continuous system for a longer duration ("scaling out") or by adding parallel reactor lines ("numbering up"). nih.gov This modularity and efficiency reduce the time from laboratory discovery to industrial production. beilstein-journals.org While specific applications to this compound are not yet widely published, the established benefits of flow chemistry in handling similar organometallic reactions and multi-step syntheses point to its significant future potential in this area. patsnap.com

Exploration of New Catalytic Systems and Methodologies

The construction of the quaternary carbon stereocenter in molecules like this compound is a significant synthetic challenge. rsc.org Emerging research is heavily focused on novel catalytic systems that can achieve such transformations with high efficiency and, where relevant, high enantioselectivity. rsc.orgrsc.org

Phase-Transfer Catalysis (PTC): PTC is a well-established and commercially viable method for the C-alkylation of malonic esters. phasetransfercatalysis.comgoogle.com It facilitates the reaction between the water-soluble enolate and an organic-soluble alkyl halide by using a catalyst, such as a quaternary ammonium (B1175870) salt, to transport the anion across the phase boundary. phasetransfercatalysis.com This technique avoids the need for expensive, anhydrous solvents and strong, hazardous bases, making it a greener alternative. phasetransfercatalysis.com Research continues on optimizing these systems, for instance, by determining the precise point in the reaction to add the catalyst to maximize conversion and minimize side reactions. google.com

Transition Metal Catalysis: The development of transition-metal-catalyzed asymmetric allylic alkylation (AAA) represents a major breakthrough for creating chiral quaternary carbons. nih.gov Iridium-based catalysts, in particular, have been used for the enantioselective allylic alkylation of dialkyl malonates, producing all-carbon quaternary stereocenters with high yield and enantiomeric excess. organic-chemistry.org While this compound is achiral, these advanced methods are crucial for synthesizing its chiral analogues, which are of great interest in drug discovery and natural product synthesis. nih.govrsc.org

Organocatalysis: Organocatalysis, which uses small organic molecules as catalysts, has also been successfully applied to the asymmetric addition of malonates. nih.gov Catalysts derived from Cinchona alkaloids have been used in the Michael addition of malonates to unsaturated 1,4-diketones, achieving high yields and enantioselectivity. nih.gov These methodologies expand the toolbox for C-C bond formation in malonate chemistry under mild conditions.

The table below summarizes some of the advanced catalytic approaches being explored for malonate alkylation and the construction of quaternary centers.

Catalytic SystemReaction TypeKey Feature(s)Ref
Phase-Transfer Catalysis (PTC)C-AlkylationIndustrially scalable, greener conditions. phasetransfercatalysis.comgoogle.com
Iridium (Ir) CatalysisAsymmetric Allylic AlkylationCreates enantioenriched all-carbon quaternary centers. organic-chemistry.org
Organocatalysis (Cinchona derivatives)Asymmetric Michael AdditionMetal-free C-C bond formation, high enantioselectivity. nih.gov
Copper (Cu) CatalysisDirect FluorinationEnables selective fluorination of malonates. rsc.org

These evolving catalytic strategies, combined with sustainable protocols and the integration of flow processing, represent the future of malonate chemistry, promising more efficient, selective, and environmentally benign routes to complex molecules like this compound.

Q & A

Q. How do solvent effects and Lewis acid catalysts modulate the regioselectivity of this compound in multicomponent reactions?

  • Methodological Answer : In Ugi or Biginelli reactions, polar aprotic solvents (DMF, THF) enhance electrophilicity, directing nucleophiles to the malonate’s central carbon. Lewis acids (e.g., ZnCl₂) coordinate to ester carbonyls, activating specific sites. Monitor regioselectivity via ¹³C NMR or isotopic labeling (e.g., ¹⁸O tracing in ester groups) .

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